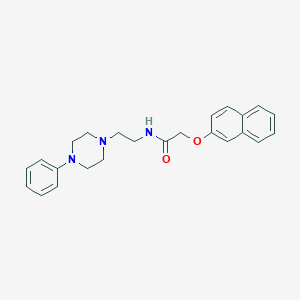
2-(naphthalen-2-yloxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(naphthalen-2-yloxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O2 and its molecular weight is 389.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(naphthalen-2-yloxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide is a complex organic compound notable for its structural components, which include a naphthalene ring, a phenylpiperazine moiety, and an acetamide group. This unique structure enables the compound to exhibit diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 1049443-08-4 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of various receptors and enzymes, leading to therapeutic effects such as:
- Anticonvulsant Activity : Research indicates that derivatives of phenylpiperazine, including this compound, have shown protective effects in animal models against seizures, particularly in the maximal electroshock (MES) test. The efficacy was observed at varying doses, with higher lipophilicity correlating to delayed but prolonged anticonvulsant action .
- Antimicrobial Properties : The compound has been evaluated for its potential antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms involving cell membrane disruption and interference with metabolic pathways.
Case Studies and Research Findings
- Anticonvulsant Studies : A study synthesized several N-phenyl derivatives, including those related to this compound, and evaluated their anticonvulsant properties in animal models. Results indicated a significant protective effect against seizures at specific dosages, highlighting the potential for developing new antiepileptic drugs based on this scaffold .
- Antioxidant Activity : In another investigation, compounds derived from naphthalenes were assessed for their antioxidant properties using the ABTS assay. The findings suggested that modifications to the naphthalene structure could enhance antioxidant activity, which is crucial for preventing oxidative stress-related diseases .
- Enzyme Inhibition : Piperazine derivatives, including those similar to this compound, have been shown to inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for this compound compared to other related compounds.
| Compound | Anticonvulsant Activity | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Moderate |
| N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide | High | No | Low |
| Other piperazine derivatives | Variable | Yes | High |
Propiedades
IUPAC Name |
2-naphthalen-2-yloxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c28-24(19-29-23-11-10-20-6-4-5-7-21(20)18-23)25-12-13-26-14-16-27(17-15-26)22-8-2-1-3-9-22/h1-11,18H,12-17,19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBUTVFREBVHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














